1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}-3-methylpiperidine
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Overview
Description
1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]-3-METHYLPIPERIDINE is a complex organic compound that features a thiazole ring, a piperidine ring, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]-3-METHYLPIPERIDINE typically involves multiple steps. One common route starts with the preparation of 4-chlorobenzenesulfonyl chloride, which is then reacted with other intermediates to form the final compound. The reaction conditions often involve the use of solvents like ethanol and toluene, and the reactions are carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]-3-METHYLPIPERIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as amines or ethers .
Scientific Research Applications
1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]-3-METHYLPIPERIDINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]-3-METHYLPIPERIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The sulfonyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Methanesulfonyl chloride: Another sulfonyl-containing compound used in organic synthesis.
Thiazole derivatives: Compounds with similar ring structures but different functional groups
Uniqueness
1-[4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-1,3-THIAZOL-5-YL]-3-METHYLPIPERIDINE is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H19ClN2O4S3 |
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Molecular Weight |
435.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-(3-methylpiperidin-1-yl)-2-methylsulfonyl-1,3-thiazole |
InChI |
InChI=1S/C16H19ClN2O4S3/c1-11-4-3-9-19(10-11)15-14(18-16(24-15)25(2,20)21)26(22,23)13-7-5-12(17)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI Key |
OZCWAPXQWUFESD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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